molecular formula C17H20N2O5S B12209904 (5Z)-5-(furan-2-ylmethylidene)-3-{2-[2-(2-hydroxyethyl)piperidin-1-yl]-2-oxoethyl}-1,3-thiazolidine-2,4-dione

(5Z)-5-(furan-2-ylmethylidene)-3-{2-[2-(2-hydroxyethyl)piperidin-1-yl]-2-oxoethyl}-1,3-thiazolidine-2,4-dione

Cat. No.: B12209904
M. Wt: 364.4 g/mol
InChI Key: SKBWAMVSZOHMAL-UVTDQMKNSA-N
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Description

(5Z)-5-(furan-2-ylmethylidene)-3-{2-[2-(2-hydroxyethyl)piperidin-1-yl]-2-oxoethyl}-1,3-thiazolidine-2,4-dione is a complex organic compound that features a furan ring, a thiazolidine ring, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-(furan-2-ylmethylidene)-3-{2-[2-(2-hydroxyethyl)piperidin-1-yl]-2-oxoethyl}-1,3-thiazolidine-2,4-dione typically involves multi-step organic reactions. One common method includes the condensation of furan-2-carbaldehyde with thiazolidine-2,4-dione in the presence of a base to form the intermediate compound. This intermediate is then reacted with 2-(2-hydroxyethyl)piperidine-1-carboxylic acid under specific conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-(furan-2-ylmethylidene)-3-{2-[2-(2-hydroxyethyl)piperidin-1-yl]-2-oxoethyl}-1,3-thiazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.

    Reduction: The carbonyl groups in the thiazolidine ring can be reduced to form alcohol derivatives.

    Substitution: The hydrogen atoms in the furan ring can be substituted with halogens or other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under controlled conditions.

Major Products

    Oxidation: Furan-2,5-dione derivatives.

    Reduction: Alcohol derivatives of the thiazolidine ring.

    Substitution: Halogenated furan derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology

In biological research, (5Z)-5-(furan-2-ylmethylidene)-3-{2-[2-(2-hydroxyethyl)piperidin-1-yl]-2-oxoethyl}-1,3-thiazolidine-2,4-dione is studied for its potential as a bioactive molecule. It may exhibit properties such as antimicrobial, antifungal, or anticancer activities.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its ability to interact with biological targets makes it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (5Z)-5-(furan-2-ylmethylidene)-3-{2-[2-(2-hydroxyethyl)piperidin-1-yl]-2-oxoethyl}-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets. The furan and thiazolidine rings may interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The piperidine ring may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5Z)-5-(furan-2-ylmethylidene)-3-{2-[2-(2-hydroxyethyl)piperidin-1-yl]-2-oxoethyl}-1,3-thiazolidine-2,4-dione is unique due to its combination of furan, thiazolidine, and piperidine rings. This structure provides a versatile platform for chemical modifications and potential biological activities, distinguishing it from simpler compounds like diethyl malonate and mafenide.

Properties

Molecular Formula

C17H20N2O5S

Molecular Weight

364.4 g/mol

IUPAC Name

(5Z)-5-(furan-2-ylmethylidene)-3-[2-[2-(2-hydroxyethyl)piperidin-1-yl]-2-oxoethyl]-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C17H20N2O5S/c20-8-6-12-4-1-2-7-18(12)15(21)11-19-16(22)14(25-17(19)23)10-13-5-3-9-24-13/h3,5,9-10,12,20H,1-2,4,6-8,11H2/b14-10-

InChI Key

SKBWAMVSZOHMAL-UVTDQMKNSA-N

Isomeric SMILES

C1CCN(C(C1)CCO)C(=O)CN2C(=O)/C(=C/C3=CC=CO3)/SC2=O

Canonical SMILES

C1CCN(C(C1)CCO)C(=O)CN2C(=O)C(=CC3=CC=CO3)SC2=O

Origin of Product

United States

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